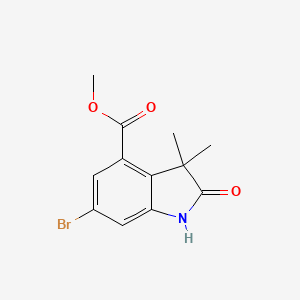
Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate” is a synthetic compound that has attracted much attention from the scientific community for its potential applications in various fields. It is also known as “methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate” and has a CAS number of 1818847-76-5 .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate” is characterized by a heterocyclic system, which is a common feature in many natural products and drugs . The InChI code for this compound is 1S/C12H12BrNO3/c1-12(2)9-7(10(15)17-3)4-6(13)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16) .
Physical And Chemical Properties Analysis
“Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate” is a solid compound with a molecular weight of 298.14. The compound should be stored in a refrigerator and shipped at room temperature .
Aplicaciones Científicas De Investigación
Chemical Modification and Synthesis
Conversion into Various Esters : Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate undergoes transformation into tetrahydro, dihydro, and dehydro esters through reactions with N-bromosuccinimide. This process is indicative of the compound's reactivity and potential for creating diverse chemical structures (Irikawa et al., 1989).
Production of Bromoindole Derivatives : The compound is used in the synthesis of dimethyl 5-bromoindole-2,3-dicarboxylate and other bromoindole derivatives. This showcases its utility in creating structurally varied indole derivatives, which are significant in various chemical syntheses (Miki et al., 2006).
X-ray Analysis and Vibrational Spectral Studies : A derivative of this compound was analyzed using single crystal X-ray and vibrational spectral studies, illustrating its importance in the field of crystallography and molecular structure determination (Luo et al., 2019).
Application in Biological Research
- Investigation of Brominated Tryptophan Alkaloids : The compound has been investigated for its relevance in the study of brominated tryptophan alkaloids from marine sponges. Such studies are crucial for understanding the natural products chemistry and potential pharmaceutical applications of marine organisms (Segraves & Crews, 2005).
In Pharmaceutical Research
Synthesis of Novel Compounds : The compound is instrumental in synthesizing new triazafulvalene systems, indicating its role in creating novel molecules that could have pharmaceutical applications (Uršič et al., 2010).
Development of Indole Derivatives : It serves as a starting material in the synthesis of various indole derivatives, which are significant in medicinal chemistry due to their potential therapeutic properties (Akbari & Faryabi, 2023).
Construction of Bromoindole Frameworks : The compound is used in the regioselective synthesis of 5,6-dibromoindoles, a framework that is prevalent in many natural products and pharmaceuticals (Parsons et al., 2011).
Role in Synthesizing Apomitomycin Derivatives : It is involved in the synthesis of apomitomycin derivatives, indicating its importance in creating intermediates for more complex pharmaceutical compounds (Kametani et al., 1980).
Safety And Hazards
The safety information for “Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
methyl 6-bromo-3,3-dimethyl-2-oxo-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-12(2)9-7(10(15)17-3)4-6(13)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLPOVAKRXDNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2NC1=O)Br)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132053 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
CAS RN |
1818847-76-5 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



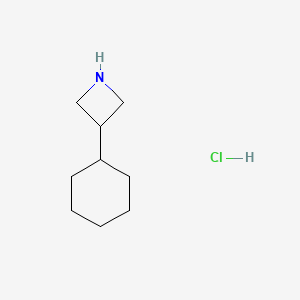
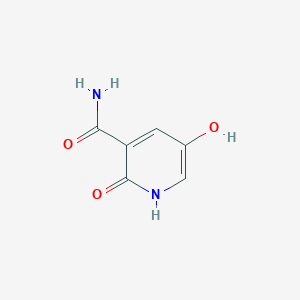
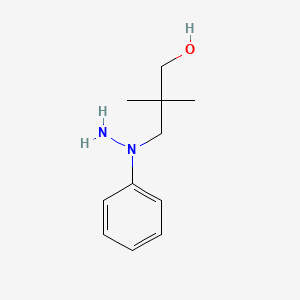
![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
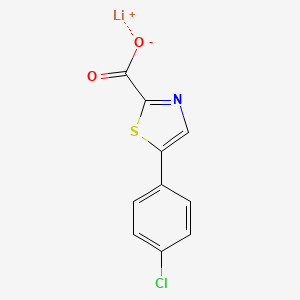
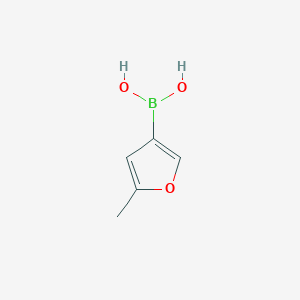
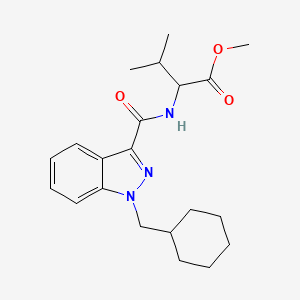
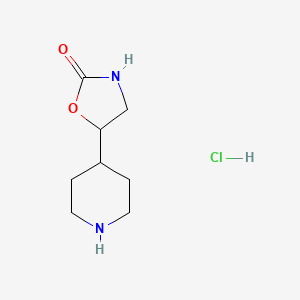
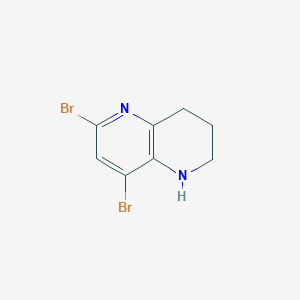
![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
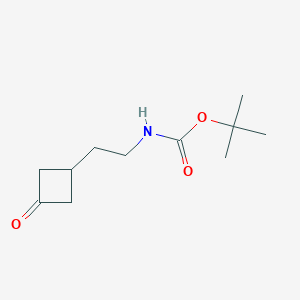
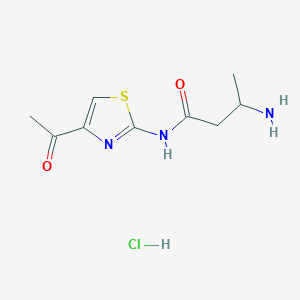
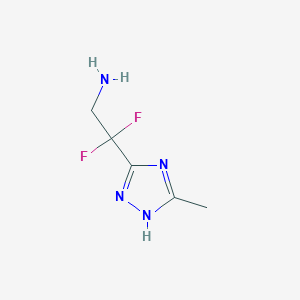
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)